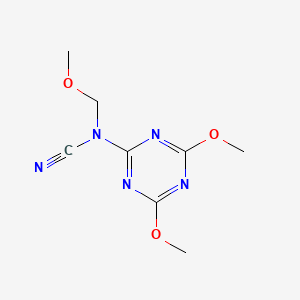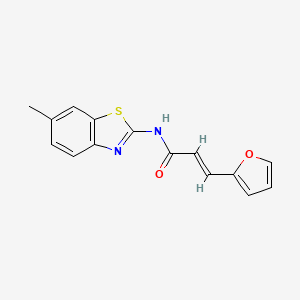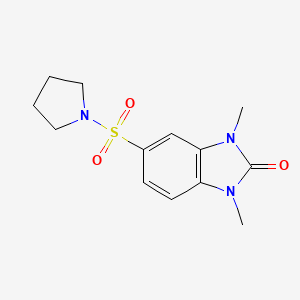![molecular formula C18H15FO3 B5759732 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)
7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as FBA, is a synthetic compound that belongs to the class of flavonoids. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis. FBA has been studied extensively for its potential applications in cancer therapy and other diseases.
作用機序
7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one inhibits CK2 activity by binding to the ATP-binding site of the enzyme and preventing its phosphorylation. CK2 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, this compound induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are essential for the execution of apoptosis. This compound also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
実験室実験の利点と制限
7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition. This compound is also stable and easy to synthesize, making it a suitable candidate for drug development. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one. One potential direction is the development of this compound analogs with improved potency and selectivity for CK2 inhibition. Another direction is the study of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, the potential applications of this compound in other diseases, such as inflammation and neurodegenerative diseases, warrant further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise as a potential anticancer agent. Its mechanism of action involves the inhibition of CK2 activity, which is essential for cancer cell survival and proliferation. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of this compound in cancer therapy and other diseases.
合成法
The synthesis of 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves several steps, including the reaction of 3,4-dimethylcoumarin with 3-fluorobenzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield this compound in high yield and purity.
科学的研究の応用
7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. This compound exerts its anticancer effects by inhibiting CK2 activity, which is essential for cancer cell survival and proliferation.
特性
IUPAC Name |
7-[(3-fluorophenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-11-12(2)18(20)22-17-9-15(6-7-16(11)17)21-10-13-4-3-5-14(19)8-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZBERLEOSMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)
![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)

![8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)







